Product packaging for Benzo[c]phenanthrene-5-carbaldehyde(Cat. No.:CAS No. 4466-76-6)

Benzo[c]phenanthrene-5-carbaldehyde

Cat. No.: B13824641
CAS No.: 4466-76-6
M. Wt: 256.3 g/mol
InChI Key: WIZKHVAHCCDUKT-UHFFFAOYSA-N
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Description

Contextualizing Polycyclic Aromatic Hydrocarbon (PAH) Derivatives in Modern Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are primarily formed from the incomplete combustion of organic materials, such as coal, oil, gas, and wood. wikipedia.orgresearchgate.net While parent PAHs have been extensively studied, their derivatives, which include compounds with additional functional groups like nitro, hydroxyl, and aldehyde groups, are gaining increasing attention. researchgate.netnih.gov

PAH derivatives are significant for several reasons. They are widespread environmental contaminants, and some have been shown to be more toxic than their parent compounds. researchgate.netnih.gov From a chemical synthesis perspective, PAH derivatives serve as versatile building blocks for creating more complex molecules with tailored electronic and photophysical properties. researchgate.net The introduction of functional groups onto the PAH core allows for fine-tuning of these properties, opening up possibilities for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Significance of Aldehyde Functionality within Fused Aromatic Systems

The aldehyde group (–CHO) is a key functional group in organic chemistry that, when attached to a fused aromatic system, imparts unique reactivity and properties to the molecule. Aromatic aldehydes are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and fragrances. numberanalytics.comwisdomlib.org

The carbonyl group within the aldehyde is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the meta position. numberanalytics.com More importantly, the aldehyde group itself is highly reactive and can participate in a variety of chemical transformations. These include nucleophilic addition reactions, condensation reactions to form Schiff bases and other derivatives, and oxidation to carboxylic acids. numberanalytics.comwisdomlib.org This versatility makes aldehyde-functionalized PAHs valuable precursors for constructing larger, more complex molecular architectures.

Scope and Research Imperatives for Benzo[c]phenanthrene-5-carbaldehyde

The parent compound, benzo[c]phenanthrene (B127203), is a nonplanar PAH that is of theoretical interest and is known to be a weak carcinogen found in the environment. wikipedia.orginchem.org Research on benzo[c]phenanthrene and its derivatives is driven by the need to understand the relationship between their structure and biological activity. nih.gov

For this compound specifically, research is focused on several key areas. Synthetic chemists are interested in developing efficient methods for its preparation and for its use as a starting material for more complex molecules. researchgate.net Physical organic chemists are studying its photophysical and electronic properties to understand how the aldehyde group influences the behavior of the benzo[c]phenanthrene core. Furthermore, there is an imperative to investigate its metabolic fate and toxicological profile, given the known health concerns associated with other PAHs and their derivatives. nih.govnih.gov

Chemical and Physical Properties

The fundamental properties of this compound are presented below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC19H12O chemsrc.com
Molecular Weight256.29800 g/mol chemsrc.com
Density1.259 g/cm³ chemsrc.com
Boiling Point498.2ºC at 760 mmHg chemsrc.com
Flash Point341.9ºC chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O B13824641 Benzo[c]phenanthrene-5-carbaldehyde CAS No. 4466-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4466-76-6

Molecular Formula

C19H12O

Molecular Weight

256.3 g/mol

IUPAC Name

benzo[c]phenanthrene-5-carbaldehyde

InChI

InChI=1S/C19H12O/c20-12-15-11-14-10-9-13-5-1-2-7-17(13)19(14)18-8-4-3-6-16(15)18/h1-12H

InChI Key

WIZKHVAHCCDUKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)C=O

Origin of Product

United States

Synthetic Methodologies for Benzo C Phenanthrene 5 Carbaldehyde and Its Core Derivatives

Direct Formylation Strategies of Benzo[c]phenanthrene (B127203) Scaffolds

The introduction of a formyl (-CHO) group directly onto the benzo[c]phenanthrene skeleton represents the most straightforward approach to synthesizing Benzo[c]phenanthrene-5-carbaldehyde. These methods rely on the inherent reactivity of the electron-rich polycyclic aromatic hydrocarbon (PAH) core towards electrophilic attack. Benzo[c]phenanthrene, the smallest PAH possessing a "fjord region," presents a unique electronic and steric environment for such reactions. nih.govwikipedia.org

Vilsmeier-Haack Reaction and Variants

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. ijpcbs.comwikipedia.org This reagent then attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. wikipedia.orgcambridge.org

This method is effective for various PAHs; for instance, anthracene (B1667546) is formylated at the 9-position. wikipedia.org While specific literature detailing the Vilsmeier-Haack formylation of benzo[c]phenanthrene to yield the 5-carbaldehyde is not abundant, the principles of electrophilic aromatic substitution suggest its feasibility. The electron-rich nature of the benzo[c]phenanthrene system makes it a suitable substrate for this transformation. The regioselectivity would be dictated by the electronic and steric factors of the core, with the attack occurring at one of the electron-rich positions.

Table 1: The Vilsmeier-Haack Reaction

Component Function Example
Substrate Electron-rich arene Benzo[c]phenanthrene
Reagents Formylating agent precursors N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Intermediate Electrophile Chloroiminium ion (Vilsmeier reagent)

Electrophilic Formylation Approaches

General electrophilic substitution studies on benzo[c]phenanthrene provide insight into its reactivity and the likely outcome of formylation reactions. Studies involving nitration and bromination have shown that the regioselectivity of electrophilic attack is powerfully directed by any existing substituents on the rings, often overriding the influence of methyl groups. nih.govnih.gov

For the unsubstituted benzo[c]phenanthrene, reactivity towards electrophiles is enhanced compared to its simpler analog, phenanthrene (B1679779). rsc.org Research on protiodetritiation (an electrophilic substitution) indicates that all positions on the benzo[c]phenanthrene skeleton are more reactive than the corresponding positions in phenanthrene. Notably, this study found no evidence of steric hindrance to substitution at the 1-position, which is involved in the sterically crowded fjord region. rsc.org This suggests that electrophilic formylation could potentially occur at several positions, with the precise location being a balance between electronic activation and steric accessibility. Low-temperature protonation studies have been used to generate stable carbocation intermediates, helping to map the charge delocalization pathways and predict the most likely sites of electrophilic attack. nih.govnih.gov

Multi-Step Synthetic Sequences from Precursors

When direct formylation is not viable or desired, multi-step sequences are employed to first construct the core benzo[c]phenanthrene ring system, potentially with a precursor to the aldehyde group already in place. These methods offer greater control over the final structure and substitution pattern.

Intramolecular Cyclization Reactions in Benzo[c]phenanthrene Core Formation

The construction of the tetracyclic benzo[c]phenanthrene framework is often achieved through intramolecular cyclization reactions. These methods build the fused ring system from carefully designed precursors.

One effective strategy involves the transition-metal-catalyzed cycloisomerization of biphenyl (B1667301) derivatives that contain an alkyne unit at an ortho-position. nih.gov In this reaction, a catalyst such as PtCl₂, AuCl, or GaCl₃ activates the alkyne, prompting an intramolecular attack from the adjacent aryl ring to form the new six-membered ring of the phenanthrene core. nih.gov This modular approach allows for significant structural variation.

Another route is the cyclization of 1,1'-biphenyl aldehydes and ketones promoted by a strong base like potassium tert-butoxide (KOt-Bu) in DMF, which proceeds through a proposed free radical pathway to form the phenanthrene skeleton. rsc.org More classical approaches, such as the Haworth synthesis, utilize Friedel-Crafts acylation followed by reduction and cyclization steps to build the phenanthrene system from naphthalene (B1677914) precursors. quimicaorganica.org

Table 2: Selected Intramolecular Cyclization Strategies for Phenanthrene-type Cores

Precursor Type Key Reagents Reaction Type Reference
ortho-Alkynyl biphenyls PtCl₂, AuCl₃, GaCl₃, InCl₃ Transition-metal catalyzed cycloisomerization nih.gov
1,1'-Biphenyl aldehydes/ketones KOt-Bu / DMF Base-promoted radical cyclization rsc.org
o-Halobiaryl derivatives NaNH₂ / NH₃ Benzyne cyclisation rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for synthesizing the precursors required for cyclization. The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction can be used to create stilbene-type intermediates, which are ideal precursors for photocyclization to form the phenanthrene core. researchgate.net The reaction is generally stereoselective, favoring the formation of the trans-alkene. youtube.com

Similarly, the Suzuki coupling, which joins an organoboron compound with an organohalide, has been successfully employed to prepare substituted benzo[c]phenanthrene derivatives. researchgate.net These coupling reactions provide a powerful and flexible method for assembling complex carbon skeletons from simpler building blocks, setting the stage for the final ring-closing step.

Photocyclization Methods for Aromatic Ring Construction

Photocyclization is a cornerstone of polycyclic aromatic hydrocarbon synthesis and is particularly effective for creating phenanthrene and its benzo-fused derivatives. benthamdirect.com The most common variant is the Mallory reaction, which involves the intramolecular cyclization of a stilbene-type precursor under UV irradiation. researchgate.netnih.gov The reaction proceeds through an electrocyclic rearrangement to form a dihydrophenanthrene intermediate, which is then aromatized in the presence of an oxidizing agent, such as iodine or oxygen, to yield the final phenanthrene core. researchgate.net

This method has been successfully applied to the specific synthesis of substituted benzo[c]phenanthrenes. nih.gov For example, 5- and 6-fluorobenzo[c]phenanthrene (B1201720) have been synthesized via oxidative photocyclization. acs.org The scalability of these reactions can be a challenge, but the development of continuous flow photoreactors offers a path to more efficient production. nih.gov The regioselectivity of the cyclization can also be controlled by using precursors with leaving groups at one of the cyclization positions, leading to an eliminative photocyclization that does not require an external oxidant. nih.gov

Table 3: Examples of Photocyclization for Benzo[c]phenanthrene Synthesis

Precursor Type Conditions Product Reference
Stilbene-type diarylethenes UV light, Iodine (oxidant) Benzo[c]phenanthrene derivatives researchgate.net
Alkyl-substituted stilbenoids Photochemical cyclization Alkyl-substituted benzo[c]phenanthrenes nih.gov
Fluoro-substituted stilbenoids Photochemical cyclization 5- and 6-Fluorobenzo[c]phenanthrene acs.org

Regioselective Synthesis of this compound and its Isomers

The introduction of a formyl group onto the benzo[c]phenanthrene skeleton is a key transformation for the synthesis of various derivatives. The regioselectivity of this electrophilic substitution reaction is paramount in obtaining the desired isomer, this compound.

Theoretical Basis for Regioselectivity:

Studies on the electrophilic substitution of benzo[c]phenanthrene have provided a strong theoretical foundation for predicting the site of formylation. Research on analogous reactions, such as nitration and bromination, has consistently demonstrated that the C-5 position is the most susceptible to electrophilic attack. semanticscholar.org This heightened reactivity is attributed to the electronic properties of the benzo[c]phenanthrene nucleus, where the 5-position can best stabilize the intermediate carbocation (arenium ion) formed during the substitution process. semanticscholar.org

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds. ijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.com While benzo[c]phenanthrene is not considered a highly activated aromatic system, the principles of electrophilic aromatic substitution suggest that the Vilsmeier-Haack reaction should proceed with a high degree of regioselectivity.

Based on the established reactivity of the benzo[c]phenanthrene core, the Vilsmeier-Haack formylation is predicted to yield predominantly this compound. The electrophilic Vilsmeier reagent will preferentially attack the electron-rich C-5 position, leading to the desired product after hydrolysis of the intermediate iminium salt.

While specific experimental data for the Vilsmeier-Haack formylation of unsubstituted benzo[c]phenanthrene is not extensively detailed in the reviewed literature, the collective evidence from related electrophilic substitution reactions provides a strong predictive model for its regioselective outcome. The following table summarizes the expected reaction based on these findings.

Interactive Data Table: Predicted Regioselective Vilsmeier-Haack Formylation of Benzo[c]phenanthrene

ReactantReagentsPredicted Major ProductPredicted Regioselectivity
Benzo[c]phenanthrene1. POCl₃, DMF2. H₂OThis compoundHigh selectivity for the 5-position

This table is based on the established principles of electrophilic aromatic substitution and reactivity patterns observed in analogous reactions on the benzo[c]phenanthrene nucleus. semanticscholar.org

Synthesis of Other Isomers:

The synthesis of other isomers of benzo[c]phenanthrene carbaldehyde would likely require alternative strategies that circumvent the inherent regioselectivity of direct electrophilic formylation. Such approaches could involve the synthesis of a pre-functionalized benzo[c]phenanthrene ring system where a formyl group or a precursor is already in the desired position.

Chemical Transformations and Reactivity Profiles of Benzo C Phenanthrene 5 Carbaldehyde

Carbonyl Group Reactivity and Functional Group Interconversions

The aldehyde moiety in benzo[c]phenanthrene-5-carbaldehyde is a primary site for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Oxidation Pathways to Benzo[c]phenanthrene-5-carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, benzo[c]phenanthrene-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, enabling the introduction of a carboxyl group onto the polycyclic aromatic framework. Common oxidizing agents can be employed for this purpose, although specific conditions may be required to avoid over-oxidation or side reactions on the electron-rich aromatic rings. The resulting benzo[c]phenanthrene-5-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as esters and amides. clearsynth.comsigmaaldrich.com

Reduction Pathways to Benzo[c]phenanthrene-5-methanol and Related Compounds

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, benzo[c]phenanthrene-5-methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This reactivity allows for a range of carbon-carbon bond-forming reactions, which are crucial for extending the carbon skeleton and constructing more complex molecules.

One important example is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene. masterorganicchemistry.com This reaction is a versatile method for converting aldehydes and ketones into alkenes with good control over the stereochemistry of the resulting double bond. masterorganicchemistry.com Another key reaction is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the aldehyde to produce a secondary alcohol after an aqueous workup. This reaction provides an efficient route to introduce new alkyl or aryl groups at the 5-position of the benzo[c]phenanthrene (B127203) core.

Aromatic Ring Functionalization and Electrophilic Substitution on the Benzo[c]phenanthrene Nucleus

The benzo[c]phenanthrene ring system is an extended aromatic nucleus that can undergo electrophilic substitution reactions. nih.gov However, the reactivity and regioselectivity of these reactions are influenced by the electronic properties of the fused ring system and the directing effect of the aldehyde group. nih.govnih.gov

While the aldehyde group is a deactivating group and a meta-director in benzene (B151609), the complex electronics of the benzo[c]phenanthrene system can lead to more complex substitution patterns. nih.gov Studies on the parent benzo[c]phenanthrene have shown that electrophilic attack often occurs at specific positions due to the stabilization of the resulting carbocation intermediates. nih.govlibretexts.org For instance, nitration and bromination of the parent compound can lead to substitution at the C-5 position. nih.gov The presence of activating or deactivating substituents on the aromatic rings can further influence the position of electrophilic attack. nih.govnih.gov

Formation of Condensed Polycyclic Systems from this compound

The reactivity of the aldehyde group in this compound can be harnessed to construct even larger, more complex polycyclic aromatic systems.

Annulation Reactions to Extend the Aromatic Framework

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to extend the aromatic framework of this compound. These reactions often utilize the aldehyde functionality as a handle to build the new ring. For example, condensation reactions with suitable reagents can lead to the formation of new heterocyclic or carbocyclic rings fused to the benzo[c]phenanthrene skeleton. Such strategies are of interest in the synthesis of novel materials with unique photophysical and electronic properties. researchgate.net

Derivatization to Phenanthridines and Quinoxaline (B1680401) Derivatives

The synthesis of fused heterocyclic systems such as phenanthridines and quinoxalines often involves the reaction of an aldehyde with appropriate nitrogen-containing reagents.

Phenanthridines: The construction of the phenanthridine (B189435) skeleton can be achieved through various synthetic routes, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and radical cyclizations. In the context of this compound, its reaction with an amine, followed by intramolecular cyclization, would theoretically lead to a benzo[c]phenanthrene-fused phenanthridine derivative. However, a review of publicly available scientific literature reveals no specific examples or detailed research findings on the direct conversion of this compound to phenanthridine derivatives. General methods for phenanthridine synthesis from other aromatic aldehydes are well-established, but their application to this specific sterically hindered aldehyde has not been reported. researchgate.netrsc.org

Quinoxaline Derivatives: Quinoxalines are typically synthesized via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. An aldehyde can be a precursor to a 1,2-dicarbonyl functionality or can react directly in multicomponent reactions. For instance, the reaction of this compound with an ortho-phenylenediamine and another component could potentially yield a complex quinoxaline derivative. Despite the prevalence of quinoxaline synthesis in medicinal and materials chemistry, there is a lack of specific documented research detailing the use of this compound as a direct precursor for quinoxaline derivatives. nih.gov

Spectroscopic and Structural Elucidation of Benzo C Phenanthrene 5 Carbaldehyde and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Benzo[c]phenanthrene-5-carbaldehyde. This would allow for the unambiguous confirmation of its molecular formula, C₁₉H₁₂O.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. For this compound, the fragmentation pattern is expected to be dominated by the stable polycyclic aromatic core. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) to generate the benzo[c]phenanthrene (B127203) cation. Further fragmentation of the PAH core would likely involve the loss of acetylene (C₂H₂) units. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Significance
256[C₁₉H₁₂O]⁺Molecular Ion (M⁺)
255[C₁₉H₁₁O]⁺Loss of H radical (M-1)
227[C₁₈H₁₁]⁺Loss of CHO radical (M-29)
228[C₁₈H₁₂]⁺Benzo[c]phenanthrene cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). This band is typically observed in the region of 1680-1715 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations are often strong in the Raman spectrum of PAHs. The carbonyl stretch, while observable, is typically weaker in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch1680 - 1715 (Strong)1680 - 1715 (Weak)
Aromatic C-H Stretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aromatic C=C Stretch1400 - 1600 (Multiple bands)1400 - 1600 (Strong bands)
Aldehyde C-H Stretch2700 - 2900 (Two weak bands)Not typically observed

Electronic Absorption Spectroscopy for Aromatic System Characterization

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the conjugated π-electron system of a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the extensive aromatic system of the benzo[c]phenanthrene core. benthamdirect.comresearchgate.netingentaconnect.com PAHs typically exhibit multiple absorption bands in the UV and visible regions, corresponding to π → π* transitions. The presence of the aldehyde group, a chromophore, can cause a red-shift (bathochromic shift) of these absorption bands compared to the parent hydrocarbon. The fine vibrational structure often observed in the absorption spectra of PAHs provides further detail about the electronic transitions. For some benzo[c]phenanthrene derivatives, absorption is entirely in the UV region (λmax = 281-285 nm), yet they exhibit fluorescence at higher wavelengths (410-422 nm). benthamdirect.comresearchgate.net

Interactive Data Table: Expected Electronic Absorption Data for this compound

Transition Approximate λmax (nm) Molar Absorptivity (ε)
π → π250 - 400High
n → π> 350Low

Note: The exact λmax and molar absorptivity values would need to be determined experimentally.

Computational and Theoretical Investigations of Benzo C Phenanthrene 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the intricate details of molecular structure and predicting reactivity. For Benzo[c]phenanthrene-5-carbaldehyde, these methods provide a window into its electronic landscape.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, insights can be drawn from computational studies on the parent Benzo[c]phenanthrene (B127203) and its substituted analogues.

DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, have been employed to study electrophilic substitution reactions on the Benzo[c]phenanthrene skeleton. acs.org These studies reveal that the regioselectivity of such reactions is highly dependent on the nature and position of substituents. For the parent Benzo[c]phenanthrene, electrophilic attack is predicted to occur preferentially at the C-5 position. This is supported by the calculated stability of the corresponding arenium ion intermediate, which is found to be more stable than intermediates formed by protonation at other positions by 2.7 to 3.7 kcal/mol. acs.org

Experimental work on the nitration and benzoylation of Benzo[c]phenanthrene confirms that substitution indeed occurs at the C-5 position, aligning with the theoretical predictions. acs.org The presence of a carbaldehyde group at the C-5 position, being an electron-withdrawing group, is expected to deactivate the aromatic system towards further electrophilic attack. However, understanding the precise influence of the aldehyde functionality on reaction mechanisms and regioselectivity would necessitate dedicated DFT studies on this compound itself.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.

For the parent Benzo[c]phenanthrene, the HOMO and LUMO are distributed across the π-system. The introduction of a carbaldehyde group at the C-5 position is expected to significantly influence the FMOs. The electron-withdrawing nature of the aldehyde group would lower the energies of both the HOMO and LUMO. This would generally make the molecule less susceptible to electrophilic attack (due to a lower HOMO energy) and more susceptible to nucleophilic attack (due to a lower LUMO energy).

Conformational Analysis and Stereochemical Considerations (e.g., Helicity)

The inherent non-planar structure of the Benzo[c]phenanthrene skeleton, arising from steric hindrance in the fjord region between the C-1 and C-12 hydrogens, leads to interesting stereochemical properties, most notably helicity.

The parent Benzo[c]phenanthrene molecule possesses a twisted framework with a dihedral angle of approximately 27° between the terminal A and D rings. acs.org This distortion from planarity means that Benzo[c]phenanthrene and its derivatives can exist as a pair of enantiomers, denoted as (P) for plus and (M) for minus helicity.

The introduction of substituents can significantly impact the degree of helicity. For instance, the presence of methyl groups in the fjord region, as in 1,4-dimethylbenzo[c]phenanthrene, increases the non-planarity, resulting in a larger dihedral angle of 37°. acs.org This enhanced distortion leads to a higher barrier for the interconversion between the (P) and (M) enantiomers.

Aromaticity Assessment and Resonance Stabilization in Benzo[c]phenanthrene Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. In polycyclic aromatic hydrocarbons, the aromatic character can be localized in specific rings or delocalized over the entire molecule.

Various computational methods are used to assess aromaticity, including nucleus-independent chemical shift (NICS) calculations and the harmonic oscillator model of aromaticity (HOMA). These methods provide quantitative measures of the degree of aromaticity in different parts of a molecule.

Benzo C Phenanthrene 5 Carbaldehyde As a Versatile Synthetic Building Block

Precursor to Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

The benzo[c]phenanthrene-5-carbaldehyde scaffold is a pivotal starting point for the synthesis of more complex and extended PAHs. The aldehyde functional group serves as a reactive handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to elaborate the core structure.

Synthesis of Larger Fused Aromatic Systems

The aldehyde moiety of this compound is readily converted into other functional groups, facilitating the construction of larger, fused aromatic systems. For instance, the aldehyde can undergo reactions like the Corey-Fuchs reaction to yield an alkyne. nih.gov This terminal alkyne is a key intermediate for subsequent cyclization reactions, such as platinum-catalyzed ring closures or Scholl reactions, to build additional aromatic rings onto the phenanthrene (B1679779) core. nih.govbeilstein-journals.org This bottom-up synthetic approach allows for the precise, atom-by-atom construction of nanographenes and other extended PAHs. beilstein-journals.org The ability to systematically extend the polycyclic framework is crucial for tuning the electronic and photophysical properties of the resulting materials for specific applications. Methodologies for synthesizing cyclopenta-fused PAHs, which are known to be electronically and biologically active materials, can also be adapted, highlighting the versatility of such precursors. rsc.org

Construction of Helically Chiral Molecules

The benzo[c]phenanthrene (B127203) skeleton possesses inherent helical chirality due to the steric repulsion between the terminal benzene (B151609) rings. rsc.org This makes this compound an excellent chiral precursor for the synthesis of larger helicenes—molecules composed of ortho-fused aromatic rings that adopt a helical shape. The aldehyde group allows for the modular and strategic addition of other aromatic or heterocyclic units. This approach has been successfully used in the synthesis of complex helical structures like azabora acs.orghelicenes, which exhibit exceptional configurational stability and strong chiroptical responses. nih.govresearchgate.net The synthesis often involves converting a formyl-substituted precursor into a more reactive group to facilitate the final ring-closing step that locks the helical structure in place. nih.gov The development of such helically chiral compounds is a significant area of research, as their unique three-dimensional structures and properties are sought after in materials science and asymmetric catalysis. beilstein-journals.orgresearchgate.net

Scaffold for Functionalized Organic Materials

The rigid and electronically active benzo[c]phenanthrene core makes its carbaldehyde derivative an ideal scaffold for building functional organic materials. The aldehyde group provides a convenient attachment point for introducing various functionalities to tailor the material's properties for specific applications.

Development of Extended π-Systems for Organic Electronics

The creation of extended, conjugated π-systems is fundamental to the field of organic electronics. This compound serves as a foundational unit for this purpose. The aldehyde group can be used to introduce electron-donating or electron-withdrawing groups, allowing for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, strategies used in developing deep blue fluorescent materials for OLEDs often involve functionalizing a core aromatic structure to achieve desired photophysical properties and high quantum yields. rsc.org Related helically chiral organoboron compounds synthesized from formyl precursors have shown promise as blue emitters, both in solution and in the solid state. nih.govresearchgate.net

Integration into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking and hydrogen bonding, to direct the self-assembly of molecules into ordered, functional structures. The large, flat aromatic surface of the benzo[c]phenanthrene unit promotes strong π-π stacking interactions. researchgate.net The aldehyde group of this compound can be chemically modified to introduce specific recognition motifs, such as hydrogen bond donors or acceptors. This functionalization allows chemists to program the self-assembly process, leading to the formation of well-defined supramolecular polymers, liquid crystals, or porous organic frameworks. The crystal packing of related helicenes often reveals multiple short intermolecular contacts, underscoring the importance of these interactions in forming ordered solid-state structures. researchgate.net

Role in Complex Molecule Synthesis and Chemical Library Generation

The chemical reactivity of the aldehyde group makes this compound a highly versatile building block for generating diverse molecular structures. It can participate in a wide array of chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, reductive aminations, and condensation reactions. This versatility allows for its use in the multicomponent synthesis of complex heterocyclic systems, such as benzo-fused γ-lactams, which are important structural motifs in medicinal chemistry. rsc.org By systematically varying the reaction partners, a large and diverse chemical library of benzo[c]phenanthrene derivatives can be rapidly synthesized. Such libraries are invaluable for screening and discovering new materials with optimized properties for electronics, optics, or biological applications.

Table 1: Synthetic Transformations and Applications of this compound

Starting Functional Group Reaction Type Resulting Functionality/Structure Application Area
Aldehyde Corey-Fuchs Reaction Alkyne Precursor for Larger Fused PAHs nih.gov
Aldehyde Wittig/HWE Reaction Alkene Extension of π-Conjugation
Aldehyde Reductive Amination Amine Introduction of Functional Groups
Aldehyde Condensation Reactions Imines, Heterocycles Complex Molecule Synthesis rsc.org
Aldehyde Grignard/Organolithium Addition Secondary Alcohol Further Functionalization

Table 2: List of Mentioned Chemical Compounds

Compound Name
2-nitrofluorene
Anthracene (B1667546)
Benzo[c]phenanthrene
This compound
Hexabenzocoronene

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Benzo[c]phenanthrene-5-carbaldehyde

While classical methods for the synthesis of aromatic aldehydes exist, future research is geared towards developing more efficient, selective, and environmentally benign pathways. Traditional approaches often rely on multi-step sequences or harsh reagents. nih.gov Emerging research focuses on innovative catalytic systems and energy sources to streamline the synthesis of complex aldehydes like this compound.

One promising future direction involves the application of photocatalysis . Photocatalyzed reactions, often proceeding at room temperature, offer a sustainable alternative for constructing the phenanthrene (B1679779) core or for late-stage functionalization. beilstein-journals.org For instance, strategies involving the photocatalyzed cyclization of appropriately substituted precursors could provide a direct and atom-economical route to the benzo[c]phenanthrene (B127203) skeleton. beilstein-journals.org

Another innovative strategy is the use of synergistic catalysis . A desaturative approach, which assembles a substituted, saturated carbocyclic core followed by catalytic dehydrogenation, represents a mechanistically distinct alternative to traditional aromatic substitution. nih.gov Harnessing a triple catalytic system involving enamine, photoredox, and cobalt catalysis could enable the construction of highly functionalized benzo[c]phenanthrene precursors that are then aromatized to yield the target aldehyde. nih.gov This method bypasses the regioselectivity challenges often associated with electrophilic aromatic substitution on complex polycyclic systems. nih.gov

Furthermore, advancements in palladium-catalyzed cross-coupling reactions present a modular and powerful tool. researchgate.net A future synthetic approach could involve the synthesis of a halogenated benzo[c]phenanthrene, which can be readily prepared through modern benzannulation reactions. researchgate.net The subsequent introduction of the aldehyde group could be achieved via a formylation reaction, providing a convergent and flexible route to the final product.

Synthetic Strategy Description Potential Advantages Relevant Research Area
Photocatalyzed Cyclization Use of light and a photocatalyst to trigger intramolecular cyclization to form the polycyclic aromatic core.Mild reaction conditions, high atom economy, sustainable energy source.Green Chemistry, Photocatalysis beilstein-journals.org
Desaturative Aromatization Construction of a cyclohexenecarbaldehyde precursor followed by catalytic dehydrogenation.Bypasses traditional electrophilic substitution, allows for complex substitution patterns.Synergistic Catalysis, C-H Activation nih.gov
Late-Stage Formylation Synthesis of a benzo[c]phenanthrene core followed by introduction of the aldehyde via cross-coupling.Modular approach, allows for diversification of derivatives.Organometallic Chemistry, Cross-Coupling researchgate.net

Exploration of Underutilized Reactivity Modes of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, typically undergoing reactions such as nucleophilic addition and oxidation. numberanalytics.comnumberanalytics.com However, emerging research seeks to exploit less common reactivity patterns to forge new bonds and create novel molecular architectures from this compound.

A key area for future exploration is N-Heterocyclic Carbene (NHC) organocatalysis . NHCs can induce umpolung, or polarity reversal, of the aldehyde group, transforming the electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent (the Breslow intermediate). mdpi.com This nucleophile can then participate in a variety of transformations, such as the Stetter reaction or benzoin (B196080) condensation, enabling the formation of new carbon-carbon bonds at the 5-position of the benzo[c]phenanthrene core. mdpi.com This reactivity has been extensively studied for simpler aromatic aldehydes but remains an underutilized strategy for complex PAHs.

Another emerging avenue is the NHC-catalyzed aerobic oxidation of the aldehyde to a carboxylic acid. mdpi.com This method uses air or oxygen as a green oxidant, avoiding the need for stoichiometric heavy metal-based oxidants. mdpi.com Converting this compound to the corresponding carboxylic acid would provide a new synthetic handle for applications such as amide coupling or esterification, further expanding the accessible derivatives.

Beyond NHC catalysis, the aldehyde can serve as a linchpin in multicomponent reactions to rapidly build molecular complexity. researchgate.net Designing one-pot procedures where this compound reacts with multiple other components could lead to the efficient synthesis of complex, helical heterocyclic systems fused to the PAH core. researchgate.net

Reactivity Mode Catalyst/Reagent Transformation Potential Application
Umpolung N-Heterocyclic Carbene (NHC)Aldehyde → Acyl Anion EquivalentC-C bond formation, synthesis of novel ketones mdpi.com
Aerobic Oxidation N-Heterocyclic Carbene (NHC) / O₂Aldehyde → Carboxylic AcidGreen synthesis, access to amides and esters mdpi.com
Multicomponent Reactions Various (e.g., organocatalysts)Aldehyde + A + B → Complex MoleculeRapid assembly of complex heterocyclic structures researchgate.net
Reductive Coupling Reducing agentsAldehyde → Alcohol/HydrocarbonSynthesis of corresponding alcohol for further functionalization numberanalytics.comnumberanalytics.com

Advancements in Stereocontrol in Benzo[c]phenanthrene Chemistry

The benzo[c]phenanthrene core is inherently non-planar and exhibits helical chirality. wikipedia.orgrsc.org This structural feature makes stereocontrol a critical and challenging aspect of its chemistry. Future research will increasingly focus on methods to control the synthesis and reactions of single enantiomers of benzo[c]phenanthrene derivatives.

Research into the metabolism of benzo[c]phenanthrene has revealed that cytochrome P450 enzymes can exhibit high regio- and stereoselectivity, preferentially forming specific enantiomers of its dihydrodiol metabolites. nih.govnih.gov These biological systems provide a blueprint for the development of asymmetric catalysts that can mimic this selectivity. The future development of synthetic catalysts that can control the facial selectivity of reactions on the PAH core is a major goal. For this compound, this could mean developing methods for the enantioselective addition of nucleophiles to the aldehyde, where the catalyst distinguishes between the two helical faces of the molecule.

The aldehyde group itself can be used as a directing group to influence the stereochemical outcome of reactions elsewhere on the helical scaffold. Furthermore, the synthesis of enantiopure this compound would provide a valuable building block for asymmetric catalysis , where the helical scaffold could serve as a chiral ligand or catalyst backbone. acs.org Research into functionalized helical BN-benzo[c]phenanthrenes has already demonstrated the potential of these chiral structures. rsc.org

Interdisciplinary Research Interface with Materials Science and Advanced Chemical Systems

The unique photophysical and structural properties of benzo[c]phenanthrene derivatives make them attractive candidates for applications in materials science. The aldehyde functionality in this compound is a key feature that facilitates its integration into larger, functional systems, creating a rich interface between organic synthesis and materials science.

Future research will likely explore the incorporation of this molecule into organic electronic devices . Studies on related benzo[c]phenanthrene derivatives have shown strong fluorescence in the blue region of the visible spectrum, a highly sought-after property for Organic Light-Emitting Diodes (OLEDs). researchgate.net The aldehyde group provides a reactive site for attaching the chromophore to polymer backbones or other components of a device architecture.

The helical structure and π-conjugated system also make it a target for chiroptical materials . Enantiopure samples of this compound or its derivatives could exhibit circularly polarized luminescence (CPL), a property with applications in 3D displays and secure communications.

Finally, the aldehyde group is an ideal anchor for immobilizing the molecule onto surfaces or incorporating it into supramolecular assemblies . This could lead to the development of novel sensors, where binding events at a receptor linked to the aldehyde cause a detectable change in the fluorescence of the benzo[c]phenanthrene core. The interaction of such functionalized PAHs within complex biological systems or as part of advanced chemical detection platforms is a growing field of interest. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzo[c]phenanthrene-5-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the benzo[c]phenanthrene core at the 5-position. A common approach is Suzuki-Miyaura coupling to introduce substituents, followed by oxidation to the aldehyde group using reagents like pyridinium chlorochromate (PCC). For purity optimization, employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the aldehyde derivative. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) with flame ionization detection (FID) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic ring integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI) or electron impact (EI) modes.
  • Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm1^{-1}).
    Cross-validate results with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities ≤0.5% .

Q. How can researchers ensure structural fidelity during synthesis?

  • Methodological Answer : Perform X-ray crystallography on single crystals grown via slow evaporation (solvent: dichloromethane/hexane). For less crystalline samples, use 2D NMR techniques (e.g., COSY, NOESY) to resolve aromatic proton coupling patterns and confirm substitution positions. Compare experimental data with computational simulations (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. How do competing reaction pathways affect regioselectivity in the synthesis of this compound?

  • Methodological Answer : Regioselectivity challenges arise during electrophilic aromatic substitution (EAS) due to the steric hindrance of the fused phenanthrene core. To mitigate this:

  • Use directed ortho-metalation with lithium diisopropylamide (LDA) to position the aldehyde group.
  • Monitor competing byproducts (e.g., 3- or 6-substituted isomers) via GC-MS and optimize reaction temperature (−78°C to 0°C) to favor kinetic control .
    • Data Contradiction Note : Discrepancies in reported yields (e.g., 40–70%) may stem from solvent polarity effects. Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; non-polar solvents (toluene) favor selectivity but reduce reaction rates .

Q. What strategies resolve contradictions in reported redox properties of this compound?

  • Methodological Answer : The aldehyde group participates in redox cycles, similar to benzoquinone derivatives. To study this:

  • Use cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6 electrolyte) to measure oxidation potentials.
  • Address conflicting data by controlling oxygen levels (inert atmosphere) to prevent auto-oxidation artifacts. Validate with EPR spectroscopy to detect semiquinone radical intermediates .

Q. How can researchers design assays to evaluate the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate the compound into solutions of serum albumin (e.g., BSA) and monitor tryptophan fluorescence emission (λex_{ex} = 280 nm, λem_{em} = 340 nm). Calculate binding constants using Stern-Volmer plots.
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to cytochrome P450 enzymes, leveraging the compound’s PAH backbone for hydrophobic interactions .

Q. What advanced purification methods address challenges in isolating trace impurities?

  • Methodological Answer : For sub-1% impurities, use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol 90:10). Confirm impurity structures via LC-MS/MS with collision-induced dissociation (CID). For persistent contaminants, employ recrystallization in ethanol/water (7:3 v/v) .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in spectroscopic data across studies?

  • Methodological Answer : Cross-reference NMR chemical shifts with NIST Chemistry WebBook databases . For mass spectrometry, calibrate instruments using perfluorokerosene (PFK) standards. Publish raw data (e.g., .JCAMP-DX files) to enable peer validation .

Q. What computational tools predict the environmental persistence of this compound?

  • Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-lives and ECOSAR to predict aquatic toxicity. Validate with experimental hydrolysis studies (pH 4–9 buffers, 25°C) monitored by UV-Vis spectroscopy (λ = 270 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.